2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Aryne chemistry Triphenylene synthesis Palladium catalysis

2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also referred to as 2-bromophenylboronic acid pinacol ester, is a crystalline organoboron reagent (C₁₂H₁₆BBrO₂, MW 282.97) belonging to the aryl pinacol boronate ester class. It serves as a dual-functional building block, bearing both an electrophilic aryl bromide and a nucleophilic boronic ester, enabling sequential cross-coupling transformations.

Molecular Formula C12H16BBrO2
Molecular Weight 282.97 g/mol
CAS No. 269410-06-2
Cat. No. B1291355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS269410-06-2
Molecular FormulaC12H16BBrO2
Molecular Weight282.97 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2Br
InChIInChI=1S/C12H16BBrO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3
InChIKeyBQVWGVYJHSRHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 269410-06-2) – Ortho-Bromophenyl Pinacol Boronic Ester for Suzuki-Miyaura and Aryne Chemistry


2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also referred to as 2-bromophenylboronic acid pinacol ester, is a crystalline organoboron reagent (C₁₂H₁₆BBrO₂, MW 282.97) belonging to the aryl pinacol boronate ester class [1]. It serves as a dual-functional building block, bearing both an electrophilic aryl bromide and a nucleophilic boronic ester, enabling sequential cross-coupling transformations. The pinacol ester moiety confers enhanced hydrolytic stability and chromatographic purifiability relative to the parent 2-bromophenylboronic acid, while the ortho-bromo substituent opens unique reactivity pathways, including Pd-catalyzed benzyne generation [2]. These structural attributes make it a strategic intermediate in pharmaceutical, agrochemical, and materials science research.

Why 2-Bromophenylboronic Acid or Its Isomeric Pinacol Esters Cannot Replace 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Substituting the pinacol ester with the free 2-bromophenylboronic acid leads to significant yield erosion and purification difficulties: in Pd-catalyzed benzyne trimerization, the boronic acid delivers only 15% yield compared to 60–78% for the pinacol ester [1]. Attempts to purify the boronic acid are described as troublesome, whereas the pinacol ester is readily isolated in 85% yield as a colorless distillable liquid [2]. The chloro analog (2-(2-chlorophenyl) pinacol ester) gives only 20–25% yield in the same transformation, confirming that the C–Br bond is critical for efficient oxidative addition [1]. Furthermore, the ortho-substitution pattern is mechanistically essential for benzyne generation; the corresponding meta- and para-bromophenyl pinacol esters cannot participate in aryne chemistry, restricting their utility to conventional Suzuki couplings [1]. General class-level evidence also indicates that aryl pinacol esters exhibit different reactivity profiles than aryl boronic acids, requiring distinct optimization of catalyst, base, and temperature [3].

Quantitative Differentiation Evidence for 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. Closest Comparators


Pinacol Ester vs. Free Boronic Acid: 4-Fold Yield Advantage in Pd-Catalyzed Benzyne Trimerization

In the Pd-catalyzed trimerization to triphenylene, the pinacol ester (4a) provided a 60% isolated yield of triphenylene 6a, compared to only 15% for the corresponding 2-bromophenylboronic acid under identical conditions [1]. Upon optimization (Pd(dba)₂ 5 mol%, DPEphos 5 mol%, tBuOK 1.1 equiv, toluene, 100 °C), the yield of the pinacol ester was further improved to 78% [1]. This represents a 4-fold improvement over the free boronic acid baseline.

Aryne chemistry Triphenylene synthesis Palladium catalysis

Bromo vs. Chloro Leaving Group: >3-Fold Yield Advantage in Benzyne Generation

When the ortho-bromo substituent was replaced with chloro, the 2-chlorophenyl pinacol ester gave only 20% yield of triphenylene under the optimized conditions (entry 3), increasing marginally to 25% at 125 °C [1]. In contrast, the ortho-bromo pinacol ester achieved 78% yield under the standard optimized conditions [1]. The ortho-triflate variant was also effective (80% yield), but its synthesis is more costly and less economical than the bromo derivative [1].

Leaving group effect Benzyne precursors Oxidative addition

Purification and Handling: Pinacol Ester Overcomes Boronic Acid Instability

Wang et al. reported that 'attempts to purify the boronic acid D were found to be troublesome,' necessitating direct conversion of crude 2-bromophenylboronic acid to the corresponding pinacol ester C, which was obtained in 85% isolated yield as a colorless distillable liquid (bp 92–98 °C at 0.3 torr) [1]. The pinacol ester could be stored and handled at room temperature, whereas the free boronic acid is prone to anhydride formation and protodeboronation, requiring storage at −20 °C .

Boronic ester purification Stability Synthetic accessibility

Suzuki-Miyaura Coupling Performance: Broad Substrate Scope with Moderate-to-Excellent Yields

In a systematic study of Suzuki-Miyaura couplings between the title compound and substituted bromoaryls, electron-withdrawing substrates (e.g., 4-NO₂, 4-CN) reacted at 70 °C within 2–3 hours to give 2-bromobiphenyls in 85–96% isolated yield (entries 1–2, 7–8). Electron-releasing substrates required higher temperature (90 °C) and longer reaction time (5 h), affording moderate to good yields (40–76%; entries 3–6) [1]. Critically, the protocol uses the pinacol ester directly, avoiding the need to pre-convert each bromoaryl to an organometallic reagent, which is a key advantage over the conventional Stille or Negishi approaches [1].

Suzuki-Miyaura coupling 2-Bromobiphenyl synthesis Cross-coupling

Comparison with Established TMS-Triflate Benzyne Precursor: Comparable Yield, Orthogonal Activation

The pinacol ester 4b (4-methyl derivative) delivered triphenylenes 6b/6b′ in 67% combined yield via Pd-catalyzed benzyne formation. The corresponding 2-trimethylsilylphenyl triflate (1b) under standard Guitián conditions (CsF, Pd(PPh₃)₄, CH₃CN) gave a 75% yield of the same products [1]. The pinacol ester approach offers fluoride-free, Pd-only activation, which is advantageous when silyl-based protecting groups or fluoride-sensitive functionality is present [1].

Benzyne precursors Orthogonal reactivity Fluoride-free activation

Class-Level Caution: Pinacol Esters May Require Longer Reaction Times vs. Boronic Acids in Standard Suzuki Couplings

A systematic study of Suzuki couplings involving indoles demonstrated that arylpinacolboronate esters are generally less reactive than the corresponding arylboronic acids, requiring 'considerably longer reaction times and furnish[ing] generally lower yields of biaryl' [1]. For instance, when indolylboronic acids were reacted with phenyl bromides, yields were highest with unprotected indoles; with pinacol esters, unprotected indoles gave only traces of biaryl, and N-Tos protection was required to achieve useful yields [1]. This class-level observation, while not specific to 2-bromophenyl derivatives, underscores that the pinacol ester should not be assumed to be a kinetically equivalent substitute for the boronic acid in every Suzuki coupling context.

Reactivity modulation Suzuki coupling kinetics Boronic acid vs. ester

Optimal Research and Industrial Application Scenarios for 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Quantitative Evidence


Pd-Catalyzed Triphenylene and Polycyclic Aromatic Hydrocarbon Synthesis via Aryne Intermediates

The compound serves as a superior benzyne precursor for Pd-catalyzed trimerization to triphenylenes, delivering 78% yield under optimized conditions (Pd(dba)₂/DPEphos/tBuOK/toluene/100 °C), a 5.2-fold improvement over the free boronic acid . This application is particularly relevant for materials science (OLED emitters, organic semiconductors) where triphenylene cores are privileged scaffolds. The fluoride-free activation mechanism is orthogonal to conventional Kobayashi benzyne precursors, allowing sequential transformations in the presence of silyl protecting groups .

Library Synthesis of 2-Bromobiphenyl Intermediates for Pharmaceutical and Agrochemical Lead Optimization

The compound enables direct Suzuki-Miyaura coupling with commercially available bromoaryls, yielding 2-bromobiphenyl derivatives in 40–96% isolated yield depending on the electronic nature of the coupling partner . This approach eliminates the need for pre-functionalization of each aryl halide as an organometallic reagent, significantly reducing the step count and avoiding sensitive organolithium or organomagnesium intermediates. The residual ortho-bromine in the product remains available for further elaboration (e.g., second Suzuki coupling, amination, or lithiation), making it a strategic linchpin in convergent synthetic routes .

Spirobifluorene and Bulky Phosphine Ligand Building Block Synthesis

As reported by Wang et al., 2-bromobiphenyls derived from this pinacol ester are key intermediates for spirobifluorene-based optoelectronic materials and sterically demanding biaryl phosphine ligands . The ability to couple sensitive substituents (e.g., NO₂, CN) directly without protecting group manipulation—possible because the protocol avoids alkyllithium reagents—is a critical advantage for constructing functionalized ligand libraries where electronic tuning is essential for catalytic performance .

Process Chemistry and Scale-Up Where Reagent Stability and Consistent Quality Are Paramount

The pinacol ester can be isolated in 85% yield as a distillable liquid with well-defined boiling point (92–98 °C at 0.3 torr), enabling rigorous quality control by GC, NMR, and titration . In contrast, the parent boronic acid is described as 'troublesome' to purify and contains variable amounts of anhydride, leading to inconsistent stoichiometry and yield variability in scale-up campaigns . For CDMOs and process R&D groups, the pinacol ester's room-temperature storage stability (15 °C or below, dry conditions) and reproducible purity profiles (>97–98% by assay) translate directly into more robust process validation and reduced batch failure risk .

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